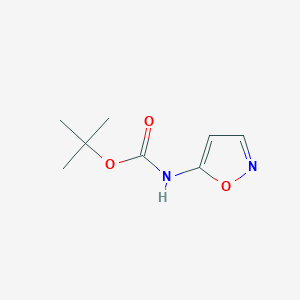

tert-Butyl isoxazol-5-ylcarbamate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl N-(1,2-oxazol-5-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-8(2,3)12-7(11)10-6-4-5-9-13-6/h4-5H,1-3H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVRWCLQWTZTRJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=NO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Isoxazol 5 Ylcarbamate Frameworks

Strategies for Isoxazole (B147169) Ring Formation

The formation of the isoxazole ring is a cornerstone of synthetic organic chemistry, with numerous methods developed to afford control over substitution patterns and yield. These strategies can be broadly categorized into the cyclization of linear precursors and cycloaddition reactions.

Cyclization reactions involve the formation of the isoxazole ring from a single molecular entity containing all the necessary atoms. This is typically achieved by forming one or two bonds in an intramolecular fashion.

One of the most traditional and fundamental methods for isoxazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound, or a synthetic equivalent, and hydroxylamine (B1172632). rsc.org This approach, often referred to as the Claisen isoxazole synthesis, can, however, lead to mixtures of regioisomers, particularly with unsymmetrical dicarbonyls. rsc.org

To address the challenge of regioselectivity, methodologies have been developed that utilize specific precursors and reaction conditions. For instance, the cyclocondensation of β-enamino diketones with hydroxylamine allows for regiochemical control by tuning the solvent, employing a base like pyridine, or using a Lewis acid such as BF₃ as a carbonyl activator. rsc.org These variations provide access to differently substituted isoxazoles, including 3,4-disubstituted, 4,5-disubstituted, and 3,4,5-trisubstituted products. rsc.org

Modern advancements have introduced greener and more efficient protocols. A potassium iodide (KI)-mediated three-component reaction of hydroxylamine hydrochloride, various aldehydes, and a β-oxoester in water has been shown to produce isoxazol-5(4H)-ones in good to high yields at room temperature. ufms.br Similarly, amine-functionalized cellulose (B213188) has been employed as a recyclable, heterogeneous catalyst for the three-component synthesis of 3,4-disubstituted isoxazol-5(4H)-ones, promoting the reaction under mild conditions. mdpi.com The proposed mechanism for this catalyzed reaction involves the catalyst facilitating the initial oximation, followed by cyclization and subsequent Knoevenagel condensation. mdpi.com

Table 1: Examples of Hydroxylamine-Mediated Cyclocondensation Conditions

| Precursors | Reagents/Catalyst | Solvent | Key Feature | Reference |

|---|---|---|---|---|

| β-Enamino diketones, Hydroxylamine | Pyridine or BF₃ | MeCN or EtOH | Regiochemical control | rsc.org |

| Aldehydes, β-Oxoesters, Hydroxylamine HCl | KI | Water | Green, room temperature synthesis | ufms.br |

| Aldehydes, β-Keto esters, Hydroxylamine HCl | Amine-functionalized cellulose | Not specified | Heterogeneous, recyclable catalyst | mdpi.com |

| Chalcones, Hydroxylamine HCl | Sodium acetate | Ethanol | Synthesis of 3,5-disubstituted isoxazoles | mdpi.com |

| Diaroylhydrazones, Hydroxylamine HCl | Chloramine-T | Not specified | Oxidative cyclization | nanobioletters.com |

A distinct pathway to the isoxazole core involves the reaction of an olefin with a nitrosyl halide, such as nitrosyl chloride or bromide. google.com This initial step generates a nitroso halide addition compound. The halide in this intermediate is then displaced by a nucleophile with a reactive carbon atom. Subsequent intramolecular cyclization of the resulting intermediate yields the isoxazole ring structure. This method is particularly useful for preparing 3, 4, and 5-substituted isoxazoles, including 5-aminoisoxazoles which are valuable precursors for other chemical entities. google.com The reaction sequence can be performed in a chlorinated hydrocarbon solvent at temperatures ranging from -10°C to 25°C. google.com

Catalyzed cycloisomerization has emerged as a powerful and elegant strategy for isoxazole synthesis, offering high efficiency and mild reaction conditions. Gold(III) chloride (AuCl₃) has proven to be a particularly effective catalyst for the cycloisomerization of α,β-acetylenic oximes to produce substituted isoxazoles in good to excellent yields. organic-chemistry.orgthieme-connect.comresearchgate.net This methodology is versatile, allowing for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles by simply changing the substituents on the starting oxime. organic-chemistry.orgresearchgate.net

The reaction is typically carried out with a low catalyst loading (e.g., 1 mol% AuCl₃) in a solvent like dichloromethane (B109758) at around 30°C. organic-chemistry.orgthieme-connect.com The proposed mechanism involves the activation of the alkyne's triple bond by the gold catalyst, which facilitates the cyclization, followed by protodeauration to yield the isoxazole product. organic-chemistry.org This method tolerates a wide range of functional groups and avoids the harsh reagents often associated with traditional syntheses. organic-chemistry.orgresearchgate.net

Table 2: Examples of AuCl₃-Catalyzed Cycloisomerization of α,β-Acetylenic Oximes

| Substrate (α,β-Acetylenic Oxime) | Product | Yield | Reference |

|---|---|---|---|

| 4-Phenyl-3-butyn-2-one oxime | 3-Methyl-5-phenylisoxazole | 93% | organic-chemistry.org |

| 1-Phenyl-2-propyn-1-one oxime | 3-Phenylisoxazole | 85% | organic-chemistry.org |

| 4-(Trimethylsilyl)-3-butyn-2-one oxime | 3-Methyl-5-trimethylsilylisoxazole | 92% | organic-chemistry.orgthieme-connect.com |

| 1,3-Diphenyl-2-propyn-1-one oxime | 3,5-Diphenylisoxazole | 91% | organic-chemistry.org |

1,3-dipolar cycloadditions represent one of the most significant and widely used methods for constructing five-membered heterocyclic rings, including isoxazoles. This approach involves the reaction of a 1,3-dipole with a dipolarophile.

The [3+2] cycloaddition reaction between a nitrile oxide (-C≡N⁺-O⁻) and an alkyne is a direct and highly efficient route to the isoxazole skeleton. researchgate.netorganic-chemistry.org Reaction with an alkene similarly produces an isoxazoline (B3343090), which can be a precursor to isoxazoles. mdpi.com Nitrile oxides are typically unstable and are therefore generated in situ from various precursors, most commonly by the base-induced dehydrohalogenation of hydroximoyl chlorides or the oxidation of aldoximes. nih.govacs.org

This methodology has been adapted for a wide range of applications. For instance, an efficient parallel solid-phase synthesis of isoxazoles has been developed by reacting resin-bound alkynes with nitrile oxides, facilitating the creation of diverse chemical libraries. nih.gov The reaction conditions can be adapted for greener chemistry, with reports of water-assisted nitrile oxide cycloadditions that proceed without catalysts. researchgate.net

Recent innovations include the development of DNA-compatible Huisgen [3+2] cycloadditions, which are crucial for creating DNA-encoded chemical libraries (DECLs) for drug discovery. acs.orgacs.org In one such method, nitrile oxides are formed in situ from aldehydes and hydroxylamine hydrochloride in the presence of chloramine-T, which then react with on-DNA alkynes or alkenes. acs.org Another approach generates nitrile oxides from diazocarbonyl compounds and tert-butyl nitrite (B80452) (TBN) under catalyst-free conditions for subsequent cycloaddition. nsf.gov These methods demonstrate high efficiency and broad substrate scope, further expanding the utility of this powerful ring-forming reaction. acs.orgnsf.gov

Table 3: Summary of Nitrile Oxide Cycloaddition Strategies

| Nitrile Oxide Generation | Dipolarophile | Conditions/Catalyst | Key Feature | Reference |

|---|---|---|---|---|

| Hydroximoyl chlorides + Et₃N | Resin-bound alkynes/alkenes | Solid-phase | Diversity-oriented synthesis | nih.gov |

| Oxime halides | Alkynes/Alkenes | Water (pH 4-5) | Green, catalyst-free | researchgate.net |

| Aldehydes + NH₂OH·HCl + Chloramine-T | On-DNA alkynes/alkenes | CuCl₂ / Sodium ascorbate | DNA-compatible synthesis | acs.org |

| Diazocarbonyl compounds + tert-butyl nitrite | Alkynes/Alkenes | Catalyst-free, DCM | Mild, broad applicability | nsf.gov |

1,3-Dipolar Cycloaddition Reactions

Regioselective Considerations in Cycloaddition Pathways

The foundational method for constructing the isoxazole ring is the [3+2] cycloaddition, or 1,3-dipolar cycloaddition, between a nitrile oxide (the 1,3-dipole) and a dipolarophile, typically an alkyne or an alkene. A significant challenge in this approach is controlling the regioselectivity, as the reaction can yield two different regioisomers: the 3,5-disubstituted isoxazole and the 3,4-disubstituted isoxazole. nih.govrsc.org The desired precursor for tert-butyl isoxazol-5-ylcarbamate is a 5-substituted isoxazole, making control of this regiochemistry paramount.

The regiochemical outcome is dictated by the electronic and steric properties of the substituents on both the nitrile oxide and the dipolarophile. While the cycloaddition with many functionalized alkynes often results in a mixture of regioisomeric products, certain strategies have been developed to overcome this issue. nih.gov One effective method involves the use of "alkyne synthons," such as 1,1-disubstituted bromoalkenes. These compounds react with nitrile oxides to form 5,5-disubstituted bromoisoxazoline intermediates, which then undergo elimination of hydrogen bromide (HBr) to aromatize into the corresponding 3,5-disubstituted isoxazoles with high regioselectivity. nih.gov The use of vinylphosphonates bearing a leaving group in the α or β position has also been employed to control the regioselectivity, yielding 3,5- and 3,4-disubstituted isoxazoles in good yields. rsc.orgresearchgate.net

| Dipolarophile Type | Predominant Regioisomer | Rationale | Source |

| Terminal Alkynes | Mixture of 3,4- and 3,5-isomers | Lack of strong directing groups often leads to poor regioselectivity. | nih.gov |

| 1,1-Disubstituted Bromoalkenes | 3,5-Disubstituted Isoxazole | Functions as an alkyne synthon, directing the cycloaddition before aromatization. | nih.gov |

| Vinylphosphonates (with leaving group) | 3,5- or 3,4-Disubstituted Isoxazole | The position of the leaving group on the vinylphosphonate (B8674324) controls the regiochemical outcome. | rsc.orgresearchgate.net |

Approaches for Carbamate (B1207046) Moiety Introduction

Once the 5-aminoisoxazole framework is established, the tert-butylcarbamate (B1260302) functional group can be installed. This is often achieved through standard N-protection methodologies, treating the exocyclic amino group as the target.

Utilizing Di-tert-butyl Dicarbonate (B1257347) (Boc₂O)

The most common and straightforward method for introducing the tert-butoxycarbonyl (Boc) group is through the reaction of the amine with di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride. wikipedia.org This reaction involves the nucleophilic attack of the 5-aminoisoxazole onto one of the carbonyl carbons of the anhydride. rsc.org The process is typically performed in the presence of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the reaction and neutralize any acidic byproducts. wikipedia.org The Boc group is valued for its stability under a wide range of basic and nucleophilic conditions, while being easily removable with moderately strong acids. wikipedia.orgrsc.org

| Reagent | Base | Solvent | Key Features | Source |

| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (TEA), DMAP | Acetonitrile, Dichloromethane | High yield, mild conditions, common for amine protection. | wikipedia.org |

Reaction with tert-Butyl Chloroformate

An alternative reagent for carbamate formation is tert-butyl chloroformate. The synthesis proceeds via a nucleophilic substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the chloroformate, leading to the formation of a tetrahedral intermediate that subsequently eliminates hydrogen chloride (HCl). Due to the generation of HCl, the reaction requires the presence of a base to act as a scavenger. While effective, the stability of tert-butyl chloroformate is lower compared to other chloroformates due to steric hindrance from the tert-butyl group.

Isocyanate-Based Carbamate Synthesis

Isocyanates serve as key intermediates for the synthesis of carbamates. One major pathway is the Curtius rearrangement, where an acyl azide (B81097), typically generated from a corresponding carboxylic acid, undergoes thermal or photochemical rearrangement to produce an isocyanate. organic-chemistry.orgorganic-chemistry.org This isocyanate is highly reactive and is not usually isolated; it is trapped in situ with an alcohol. For the synthesis of tert-butyl isoxazol-5-ylcarbamate, an isoxazole-5-carbonyl azide would be rearranged and subsequently trapped with tert-butanol (B103910) to yield the desired product. organic-chemistry.org This method allows for the production of tert-butyl carbamates in high yields at low temperatures. organic-chemistry.org

Alternatively, a pre-formed isocyanate can be reacted with a hydroxylated compound in the presence of a catalyst. google.com For example, 5-isocyanatoisoxazole can be directly reacted with tert-butanol. Various catalysts, including metal salts like dibutyltin (B87310) dilaurate, can be used to increase the rate of this carbamylation reaction. google.com

Carbon Dioxide and Amine-Based Methods

A more modern and environmentally conscious approach involves the direct use of carbon dioxide as a C1 source. nih.gov A three-component coupling reaction between an amine (5-aminoisoxazole), carbon dioxide, and a suitable alkylating agent (e.g., a tert-butyl halide) can efficiently produce carbamates. acs.orgorganic-chemistry.org The reaction is typically promoted by a strong, non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or cesium carbonate (Cs₂CO₃). organic-chemistry.orgacs.orgorganic-chemistry.org The proposed mechanism involves the amine reacting with CO₂ to form a carbamate anion, which is stabilized by the base. nih.govrsc.org This anion then acts as a nucleophile, attacking the alkyl halide to form the final carbamate product. This method offers mild reaction conditions and avoids the use of more hazardous reagents like phosgene (B1210022) derivatives. organic-chemistry.org

Convergent and Linear Synthesis of tert-Butyl Isoxazol-5-ylcarbamate and Analogs

A linear synthesis involves the sequential, step-by-step construction of the target molecule from a starting material. A plausible linear sequence for tert-butyl isoxazol-5-ylcarbamate would be:

Synthesis of a 3-substituted-5-nitroisoxazole via a regioselective cycloaddition reaction.

Reduction of the nitro group at the C5 position to an amine, yielding 5-aminoisoxazole.

Protection of the resulting amine with di-tert-butyl dicarbonate (Boc₂O) or a related reagent to form the final carbamate product.

Fragment A Synthesis: Preparation of an isoxazole-5-carbonyl azide from the corresponding carboxylic acid. nih.gov

Fragment B Synthesis: Preparation of sodium or potassium tert-butoxide.

Fragment Coupling: The isoxazole-5-carbonyl azide is subjected to a Curtius rearrangement to form the isoxazole-5-isocyanate intermediate, which is immediately trapped by the tert-butoxide to form the target molecule.

Another convergent pathway involves the direct reaction of a stable 5-isocyanatoisoxazole derivative with tert-butanol. google.com Convergent strategies are generally preferred as they can maximize yield by reducing the number of steps in the longest linear sequence.

| Synthesis Strategy | Description | Example Pathway | Advantages |

| Linear | Step-by-step assembly on a single molecular framework. | Isoxazole formation → Nitrile reduction → Carbamate formation. | Straightforward planning. |

| Convergent | Independent synthesis of key fragments followed by a final coupling reaction. | Isoxazole-isocyanate synthesis + tert-butanol → Final Product. | Higher overall yield, increased efficiency, modularity. |

Sequential Construction of the Isoxazole Core and Carbamate Linkage

The traditional approach to synthesizing isoxazol-5-ylcarbamates often involves the separate construction of the isoxazole ring followed by the introduction of the carbamate group. google.com This sequential methodology allows for controlled synthesis and purification of intermediates, ensuring the final product's integrity.

A common strategy begins with the formation of the isoxazole ring. One such method involves the reaction of a β-dicarbonyl compound or its equivalent with hydroxylamine. For instance, a β-ketoester can be reacted with hydroxylamine to yield a 3-substituted-isoxazol-5-one. This isoxazol-5-one can then be converted to a 5-amino-isoxazole derivative. Subsequent reaction of the 5-amino-isoxazole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base, such as 4-dimethylaminopyridine (DMAP), affords the desired tert-butyl isoxazol-5-ylcarbamate.

Another sequential approach involves the cycloaddition of nitrile oxides with alkynes. nih.gov The nitrile oxide can be generated in situ from an oxime precursor. The resulting 3,5-disubstituted isoxazole can then be functionalized at the 5-position to introduce an amino group, which is subsequently protected as a tert-butyl carbamate. nih.gov For example, a modified Curtius rearrangement of a carboxylic acid precursor can be used to introduce the amine functionality, which is then protected. nih.gov

Stereoselective Synthesis of Isoxazolyl Carbamate Derivatives

The development of stereoselective methods for the synthesis of isoxazolyl carbamate derivatives is crucial when chiral centers are present in the target molecule. This is particularly relevant for the synthesis of complex, biologically active compounds where specific stereoisomers exhibit desired therapeutic effects. nih.gov

One approach to achieving stereoselectivity is through the use of chiral starting materials. For instance, chiral amino acids or their derivatives can be incorporated into the synthetic route to yield enantiomerically enriched isoxazolyl carbamates.

Furthermore, asymmetric catalysis can be employed to control the stereochemical outcome of the reaction. For example, 1,3-dipolar cycloaddition reactions between nitrones and alkenes can be rendered stereoselective by using chiral catalysts. researchgate.netnih.gov This approach allows for the formation of isoxazolidine (B1194047) rings with high diastereoselectivity and enantioselectivity. researchgate.netresearchgate.net The resulting isoxazolidine can then be further manipulated to form the desired isoxazolyl carbamate derivative.

Palladium-catalyzed reactions have also been utilized for the stereoselective synthesis of isoxazolidine derivatives, which can serve as precursors to isoxazolyl carbamates. researchgate.net These methods often involve cascade reactions that form multiple bonds in a single step with high levels of stereocontrol. researchgate.net

One-Pot and Multicomponent Reactions for Efficiency

A notable one-pot strategy for the synthesis of 3,5-disubstituted isoxazoles involves a metal-free radical cyclization/dehydrogenation cascade of alkenes with aldehydes, triggered by tert-butyl nitrite. rsc.org This method demonstrates excellent functional group tolerance and is scalable. rsc.org

Multicomponent reactions, where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, are particularly efficient. rug.nl For the synthesis of isoxazole derivatives, a three-component reaction between hydroxylamine hydrochloride, an aldehyde, and a β-ketoester can be employed. mdpi.com This approach allows for the rapid assembly of the isoxazole core. The subsequent carbamate formation can then be performed to yield the final product.

The use of catalysts, such as copper(I), can facilitate the one-pot synthesis of 3,5-disubstituted isoxazoles from in situ generated nitrile oxides and terminal acetylenes. nih.gov Similarly, amine-functionalized cellulose has been used as a catalyst for the three-component synthesis of 3,4-disubstituted isoxazol-5(4H)-ones in water, highlighting a green chemistry approach. mdpi.com

Optimization of Reaction Conditions and Yield

The optimization of reaction conditions is a critical aspect of synthesizing tert-butyl isoxazol-5-ylcarbamate and its derivatives to maximize yield and purity. smolecule.com Key parameters that are often fine-tuned include the choice of solvent, base, temperature, and catalyst.

Table 1: Factors in Reaction Optimization

| Parameter | Description | Examples of Variations |

| Solvent | The medium in which the reaction is conducted. Its polarity and aprotic/protic nature can significantly influence reaction rates and outcomes. | Tetrahydrofuran (THF) , Dichloromethane (DCM), Dimethylformamide (DMF) mdpi.com, Water mdpi.com, Ethyl Acetate (EtOAc) nih.gov |

| Base | Used to deprotonate acidic protons and facilitate nucleophilic attack or other base-catalyzed steps. | Sodium hydroxide (B78521) (NaOH) , 4-Dimethylaminopyridine (DMAP) , Triethylamine (Et₃N) nih.gov, Sodium bicarbonate (NaHCO₃) nih.gov |

| Temperature | Affects the rate of reaction. Some reactions require heating to overcome activation energy barriers, while others are performed at lower temperatures to control selectivity. | Room temperature, Reflux, 0 °C |

| Catalyst | A substance that increases the rate of a chemical reaction without itself undergoing any permanent chemical change. | Copper(I) salts nih.gov, Palladium complexes researchgate.net, Scandium triflate (Sc(OTf)₃) rug.nl, Amine-functionalized cellulose mdpi.com |

| Reactant Stoichiometry | The molar ratio of the reactants can impact the yield and formation of byproducts. | Use of excess of one reactant to drive the reaction to completion. |

For the carbamate formation step, the selection of the base is crucial. While a strong base like sodium hydroxide can be used, a milder base like DMAP is often preferred in combination with Boc₂O in a solvent like THF to prevent potential side reactions.

In multicomponent reactions, the catalyst plays a pivotal role. For instance, scandium triflate has been identified as an effective catalyst in certain Groebke-Blackburn-Bienaymé three-component reactions. rug.nl The optimization of catalyst loading is also important; for example, in the synthesis of isoxazol-5(4H)-ones using an amine-functionalized cellulose catalyst, it was found that a specific amount of the catalyst was sufficient to carry out the reaction efficiently. mdpi.com

The reaction solvent can also have a profound effect. While organic solvents like THF and DMF are common, the use of environmentally benign solvents like water is gaining traction. mdpi.commdpi.com In some cases, reactions can be performed under solvent-free conditions or using ionic liquids. nih.gov

Systematic screening of these parameters allows for the development of robust and high-yielding synthetic protocols for the preparation of tert-butyl isoxazol-5-ylcarbamate and related compounds.

Chemical Reactivity and Transformation Mechanisms

Reactivity Profile of the Isoxazole (B147169) Ring System

The isoxazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement creates a unique electronic environment that influences its reactivity towards both electrophiles and nucleophiles.

The isoxazole ring can undergo electrophilic aromatic substitution, a characteristic reaction of aromatic systems. smolecule.com Due to the electronic nature of the heteroatoms, the C4 position is the most favored site for electrophilic attack. This preference is attributed to the relative stability of the resulting intermediate (sigma complex). While substitution at C3 or C5 would place a positive charge adjacent to the electronegative oxygen or nitrogen atom in one of the resonance structures, substitution at C4 avoids this unfavorable arrangement. reddit.com

The substitution pattern of the isoxazole ring can be influenced by the presence of other functional groups. For instance, in the related compound tert-butyl (5-methylisoxazol-3-yl)carbamate, the activating 5-methyl group helps direct incoming electrophiles to the C4 position. Similarly, benzisoxazole derivatives, which feature a fused benzene (B151609) ring, also exhibit reactivity in electrophilic aromatic substitution reactions. vulcanchem.com

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Isoxazoles

| Position of Substitution | Stability of Intermediate | Common Outcome | Supporting Evidence |

|---|---|---|---|

| C4 | Most stable resonance structures | Favored product | Avoids positive charge on adjacent heteroatoms reddit.com |

| C3 | Less stable | Minor or no product | Unfavorable resonance contributor |

| C5 | Less stable | Minor or no product | Unfavorable resonance contributor |

The electron-rich nature of the isoxazole ring generally makes it resistant to nucleophilic attack unless activated by strong electron-withdrawing groups. However, the ring system can be susceptible to certain nucleophilic reactions that may lead to ring-opening or substitution under specific conditions. While direct nucleophilic substitution on the isoxazole ring of tert-butyl isoxazol-5-ylcarbamate is not commonly reported, related isoxazole systems can undergo such transformations. The carbamate (B1207046) group itself can be susceptible to nucleophilic substitution, where it is replaced by other nucleophiles. The isoxazole ring can also participate in oxidation and reduction reactions, which alters the electronic properties of the molecule.

The synthesis of the isoxazole ring itself often involves a key nucleophilic attack. For example, one synthetic route involves the nucleophilic attack of a hydroxylamine (B1172632) oxygen atom onto a nitrile carbon, which is followed by cyclization to form the heterocyclic ring. Another method involves an O-nucleophile attacking an enaminone to generate an intermediate that cyclizes to the isoxazole core. nanobioletters.com

Transformations Involving the Carbamate Functional Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its susceptibility to removal under specific acidic conditions.

The most common transformation of the tert-butyl carbamate group is its cleavage under acidic conditions to liberate the free amine. The mechanism involves protonation of the carbamate carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA). This initial protonation facilitates the departure of the stable tert-butyl cation, forming a carbamic acid intermediate. This carbamic acid is unstable and readily decarboxylates to yield the protonated amine and carbon dioxide gas. jkchemical.com

The tert-butyl cation generated during this process is a reactive electrophile and can lead to side reactions, such as the alkylation of sensitive amino acids like tryptophan and methionine. To prevent these unwanted reactions, "scavengers" like thiophenol are often added to the reaction mixture to trap the cation. nih.gov

A variety of acidic reagents can be employed for Boc deprotection, offering a range of selectivity and mildness. While strong acids like TFA in dichloromethane (B109758) (DCM) are highly effective, milder and more environmentally benign options like aqueous phosphoric acid have also been developed. These milder conditions can be useful when other acid-labile groups are present in the molecule. organic-chemistry.orgorganic-chemistry.org

Table 2: Conditions for Acid-Mediated Boc Deprotection

| Reagent(s) | Solvent | Characteristics | Reference(s) |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Strong, fast, and efficient; can require scavengers. | jkchemical.com |

| Aqueous Phosphoric Acid | - | Mild, selective, and environmentally benign. | organic-chemistry.orgorganic-chemistry.org |

| Perchloric Acid on Silica Gel | Solvent-free | Highly efficient, reusable catalyst. | organic-chemistry.org |

| Cerium(III) Chloride | - | Lewis acid catalyst, allows for selective deprotection. | organic-chemistry.org |

The amine functionality, unmasked by the deprotection of the carbamate, serves as a key nucleophile for further derivatization. A significant application is the synthesis of urea (B33335) derivatives, which are prevalent in medicinal chemistry. nih.gov The most direct method involves the reaction of the newly formed 5-aminoisoxazole with an appropriate isocyanate. The amine attacks the electrophilic carbon of the isocyanate to form the stable urea linkage. scipublications.comresearchgate.net

This strategy has been employed to synthesize a variety of N,N'-disubstituted ureas. The synthesis of unsymmetrical ureas is readily achieved using this method. mdpi.com The patent literature describes numerous urea derivatives based on the 5-aminoisoxazole core, highlighting the importance of this transformation. google.com An alternative, though less direct, route to ureas involves the Curtius rearrangement of an acyl azide (B81097), which generates an isocyanate intermediate that can be trapped by an amine. nih.gov

Beyond standard acid-mediated cleavage, the carbamate group can be removed under other conditions. Hydrolysis under basic conditions can also yield the corresponding amine. Furthermore, reductive cleavage methods have been developed for certain types of carbamates. For example, aryl O-carbamates can be cleaved to phenols using the Schwartz reagent. organic-chemistry.org

The carbamate group in tert-butyl isoxazol-5-ylcarbamate is primarily a protecting group, and its removal is often the goal. However, the nitrogen atom of the carbamate can, in some contexts, participate in reactions. For instance, nucleophilic attack can occur at the nitrogen atom of the carbamate group itself. smolecule.com Once deprotected, the resulting 5-aminoisoxazole is a versatile intermediate for creating a wide range of other derivatives beyond ureas, depending on the electrophile it is reacted with.

Reactions at Substituent Positions on the Isoxazolyl Carbamate Scaffold

The isoxazole ring, particularly when functionalized with substituents like halogens, serves as a versatile platform for further molecular elaboration. The tert-butylcarbamate (B1260302) group at the 5-position electronically influences the reactivity of other sites on the ring.

Cross-Coupling Reactions (e.g., Suzuki) at Halogenated Isoxazole Positions

Halogenated isoxazoles are valuable precursors for forming new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs an organic halide with an organoboron compound, is a widely used method for this purpose. scirp.orgmdpi.commdpi.com

While direct examples involving tert-butyl isoxazol-5-ylcarbamate are not extensively documented in readily available literature, the reactivity of analogous systems provides strong evidence for its feasibility in such reactions. For instance, research on other heterocyclic systems demonstrates that halo-positions can be effectively functionalized using Suzuki coupling. rsc.org The general mechanism involves the palladium-catalyzed reaction of a halo-isoxazole with a boronic acid or its ester. scirp.orgmdpi.com This methodology is tolerant of a wide range of functional groups and has been successfully applied to various heterocyclic cores. baranlab.orgresearchgate.net The synthesis of polysubstituted aromatic compounds often relies on these powerful coupling strategies. nih.govnih.gov Given the stability of the tert-butylcarbamate group under many palladium-catalyzed conditions, it is anticipated that a halogenated derivative of tert-butyl isoxazol-5-ylcarbamate would be a competent substrate for Suzuki and other cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, or alkyl groups at the halogenated position.

Table 1: Representative Suzuki-Miyaura Coupling Reaction

| Halide Substrate | Boronic Acid/Ester | Catalyst | Base | Product |

| Halo-isoxazole derivative | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Aryl-isoxazole derivative |

| Halo-isoxazole derivative | Alkenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Alkenyl-isoxazole derivative |

Oxidation and Reduction Transformations

The isoxazole ring itself is generally stable towards many oxidizing and reducing agents, but its substituents and the N-O bond of the ring can undergo redox reactions. researchgate.neteurekaselect.com

Oxidation: While the isoxazole ring is relatively electron-deficient and resistant to oxidation, substituents can be oxidized. For example, an alkyl group on the ring could be oxidized under appropriate conditions. The synthesis of some isoxazoles involves an oxidation step to form the aromatic ring from an isoxazoline (B3343090) precursor. researchgate.net

Reduction: The most significant reduction reaction of isoxazoles is the reductive cleavage of the N-O bond. rsc.orgresearchgate.net This transformation is a key feature of isoxazole chemistry, as it unmasks a β-enaminone or, after hydrolysis, a 1,3-dicarbonyl functionality. rsc.orgrsc.org This ring-opening can be achieved using various reducing agents, including:

Catalytic hydrogenation (e.g., H₂/Pd-C, Raney Nickel). nih.gov

Molybdenum hexacarbonyl [Mo(CO)₆] with water. rsc.orgrsc.org

Samarium(II) iodide (SmI₂). researchgate.net

Titanium-based reagents, such as TiCl₃ or a combination of EtMgBr and Ti(Oi-Pr)₄. nih.govresearchgate.net

This reductive cleavage is a powerful tool in organic synthesis, allowing the isoxazole to serve as a stable intermediate that can be converted into a versatile difunctionalized open-chain product when needed. eurekaselect.com

Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on the isoxazole ring can occur, particularly when the ring is activated by electron-withdrawing groups or contains a good leaving group like a halogen. gacariyalur.ac.in The reaction of 6H-6-oxo-3(5)-bromoanthra(1,9-cd)isoxazoles with carbanions in the presence of a base leads to the substitution of the bromine atom. osti.gov

For a halo-substituted tert-butyl isoxazol-5-ylcarbamate, the halogen would be the primary site for nucleophilic attack. The presence of the isoxazole nitrogen atoms and potentially the carbamate group can influence the regioselectivity and rate of substitution. researchgate.netrsc.orggrafiati.comresearchgate.netmdpi.com For example, 5-nitroisoxazoles readily undergo SNAr reactions where the nitro group is displaced by various nucleophiles. researchgate.netmdpi.com This suggests that a leaving group at the 5-position of an isoxazole ring is susceptible to nucleophilic substitution, a principle that would extend to other positions if a suitable leaving group is present.

Photochemical Rearrangements and Reactions of Isoxazoles

Isoxazoles exhibit rich and varied photochemistry, primarily initiated by the cleavage of the weak N-O bond upon UV irradiation. aip.orgbiorxiv.orgwikipedia.org This initial step generates high-energy intermediates like vinylnitrenes and azirines, which can then rearrange to form a variety of other heterocyclic structures. aip.orgbiorxiv.org

The most common photochemical transformation is the rearrangement of isoxazoles into oxazoles. aip.orgacs.orgresearchgate.net This process is believed to proceed through a ring-contraction to a 2H-azirine intermediate, followed by a ring-expansion to the oxazole. aip.orgacs.org The specific pathway and products can be influenced by the substitution pattern on the isoxazole ring. researchgate.netnih.govuzh.chacs.org For tert-butyl isoxazol-5-ylcarbamate, irradiation would likely lead to the formation of tert-butyl oxazol-5-ylcarbamate.

Recent studies have also shown that the photochemical rearrangement of certain trisubstituted isoxazoles can lead to the formation of isolable ketenimines. acs.orgnih.gov These photochemical methods provide a powerful, atom-efficient way to convert isoxazoles into other valuable heterocyclic systems. nih.gov

Role As a Synthetic Intermediate and Building Block

Precursor in Complex Organic Synthesis

The unique arrangement of functional groups in tert-Butyl isoxazol-5-ylcarbamate makes it a valuable precursor for the synthesis of complex and biologically active molecules. The isoxazole (B147169) moiety is a key structural feature in numerous compounds with therapeutic relevance, and this building block provides a convenient entry point for incorporating this heterocycle.

Derivatives of isoxazole are recognized for their wide spectrum of biological activities, including anti-inflammatory and anticancer properties. As such, isoxazole carbamates are employed as foundational materials in medicinal chemistry to generate potential therapeutic agents. The synthesis of these complex target molecules often begins with simpler, functionalized heterocyclic precursors like tert-butyl isoxazol-5-ylcarbamate. Its structure is frequently integrated into larger molecules designed to interact with specific biological targets such as enzymes and receptors. For example, it serves as a key intermediate in the synthesis of potent and selective FMS-like tyrosine kinase-3 (FLT3) inhibitors, a class of molecules investigated for cancer therapy.

The general synthetic utility is highlighted by its role as a building block, where the isoxazole ring and the protected amine can undergo further chemical transformations. This allows for the systematic construction of elaborate molecular frameworks required for modern drug discovery programs. smolecule.com

Table 1: Applications as a Synthetic Precursor

| Target Molecule Class | Therapeutic Area | Role of Isoxazole Carbamate (B1207046) |

|---|---|---|

| FLT3 Inhibitors | Oncology | Core structural component |

| Anti-inflammatory agents | Inflammation | Key building block |

| Anticancer drugs | Oncology | Foundational precursor |

| Bioactive Molecules | Various | Versatile synthetic intermediate |

Protecting Group Chemistry in Multistep Synthesis

In the multistep synthesis of complex organic molecules, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a broad range of reaction conditions, particularly those involving nucleophiles and bases. organic-chemistry.org

In tert-Butyl isoxazol-5-ylcarbamate, the amine at the 5-position of the isoxazole ring is protected by the Boc group. This protection is crucial in multistep syntheses, as it renders the amine nitrogen unreactive, allowing chemists to perform selective modifications on other parts of the molecule. The stability of the N-Boc product makes it resistant to nucleophilic attack. nih.gov

The general strategy is as follows:

Protection : The amine is converted to a tert-butyl carbamate. This is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org

Modification : Chemical transformations are carried out on other parts of the molecule, while the Boc-protected amine remains intact.

Deprotection : The Boc group is removed to restore the free amine. This step is typically accomplished under acidic conditions, for instance, using trifluoroacetic acid (TFA), which cleaves the carbamate to release the amine, carbon dioxide, and tert-butyl cations. organic-chemistry.orgnih.gov

This protection-deprotection strategy is fundamental in peptide synthesis and the synthesis of complex natural products and pharmaceuticals, where multiple reactive functional groups are present. mdpi.com The use of the Boc group on the isoxazole core enables its incorporation into larger, more complex structures without undesired side reactions involving the amine. rsc.org

Table 2: Protecting Group Chemistry Protocol

| Step | Reagent/Condition | Purpose | Citation |

|---|---|---|---|

| Protection | Di-tert-butyl dicarbonate (Boc₂O), Base | Forms the stable N-Boc protected amine. | organic-chemistry.org |

| Reaction | Various | Allows for selective chemical modification elsewhere on the molecule. | |

| Deprotection | Strong Acid (e.g., TFA, HCl) | Removes the Boc group to regenerate the free amine. | nih.gov |

Use in the Synthesis of Diverse Heterocyclic and Acyclic Structures

The isoxazole ring is not merely a stable component of a final molecule; it is also a versatile synthetic intermediate that can be transformed into a variety of other structures. unimi.it The inherent reactivity of the N-O bond within the isoxazole ring allows for controlled ring-opening reactions, providing access to valuable acyclic intermediates. clockss.org

Reductive cleavage of the isoxazole N-O bond, often achieved through catalytic hydrogenation or with reagents like low-valent titanium isopropoxide, can convert the ring into β-enaminoketones or β-hydroxyketones. clockss.orgresearchgate.net These acyclic products, which contain multiple functional groups, are highly valuable precursors for synthesizing other complex molecules. researchgate.net For instance, these intermediates can be used in subsequent reactions to construct new carbocyclic or heterocyclic ring systems. unimi.it

Furthermore, the isoxazole scaffold itself serves as a building block in cycloaddition reactions to create more complex fused heterocyclic systems. rsc.org For example, isoxazoles can be precursors for pyrrolo isoxazoles, which are key structural motifs in many pharmacologically active compounds. rsc.org The ability to transform the isoxazole ring makes tert-butyl isoxazol-5-ylcarbamate a strategic starting material for generating molecular diversity, extending beyond molecules that retain the isoxazole core. researchgate.net Ring-opening fluorination of isoxazoles has also been developed to produce tertiary fluorinated carbonyl compounds, demonstrating another pathway to unique acyclic structures. researchgate.net

Table 3: Transformations of the Isoxazole Ring

| Reaction Type | Reagents | Resulting Structure | Citation |

|---|---|---|---|

| Reductive Ring Cleavage | Catalytic Hydrogenation, Ti(Oi-Pr)₄/EtMgBr | β-Enaminoketone, β-Hydroxyketone | clockss.orgresearchgate.net |

| Cycloaddition | Nitrones, Maleimides | Fused Heterocycles (e.g., Pyrrolo isoxazoles) | rsc.org |

| Ring-Opening Fluorination | Electrophilic Fluorinating Agents (e.g., Selectfluor®) | α-Fluorocyanoketones | researchgate.net |

| Oxidation/Reduction | MnO₂, SnCl₂ | Transformation of isoxazoline (B3343090) to isoxazole amine | beilstein-journals.org |

Application in Regioselective and Stereoselective Syntheses

The application of tert-Butyl isoxazol-5-ylcarbamate and related structures extends to syntheses where control over the spatial orientation of atoms is critical. Regioselectivity (control of which position on a molecule reacts) and stereoselectivity (control of the 3D arrangement of the product) are cornerstones of modern organic synthesis, particularly for producing chiral drugs.

Regioselectivity: The synthesis of substituted isoxazoles can be highly regioselective, allowing for the controlled placement of functional groups on the ring. researchgate.netbeilstein-journals.org Once formed, the substitution pattern of a molecule like tert-butyl isoxazol-5-ylcarbamate can direct subsequent reactions. For example, in electrophilic aromatic substitution-type reactions, the existing substituents (the tert-butyl group and the carbamate) would influence the position of any new incoming group. More significantly, isoxazoles, such as 5-nitroisoxazoles, can undergo regioselective nucleophilic aromatic substitution (S_N_Ar) reactions, where the nitro group is displaced by a nucleophile, providing a reliable method for creating specifically substituted isoxazole derivatives. nih.gov This principle allows the isoxazole ring to be used as a scaffold for the regiocontrolled assembly of complex molecules. rsc.org

Stereoselectivity: The use of carbamate-protected amino building blocks is central to stereoselective synthesis. In the creation of complex chiral molecules, such as novel sphingoid bases or modified amino acids, N-Boc protected intermediates are fundamental. mdpi.com A synthetic sequence can be designed to set a specific stereocenter early on, and the Boc-protected amine helps ensure this stereochemistry is preserved through subsequent reaction steps. For example, syntheses of chiral pyrrolidine (B122466) scaffolds often rely on Boc-protected amino alcohol precursors to control the stereochemical outcome of the final molecule. mdpi.com While not a chiral molecule itself, tert-butyl isoxazol-5-ylcarbamate can be incorporated into synthetic routes that generate chiral centers, and its Boc-protecting group is fully compatible with the reaction sequences needed to maintain stereochemical integrity.

Advanced Structural and Spectroscopic Characterization

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography stands as the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. For tert-butyl isoxazol-5-ylcarbamate, this technique provides unequivocal proof of its constitution and reveals key details about its molecular geometry and intermolecular interactions.

Studies have shown that the isoxazole (B147169) ring is essentially planar, a characteristic feature of such aromatic systems. The carbamate (B1207046) substituent is attached at the C5 position of the isoxazole ring. The crystal structure analysis confirms the connectivity between the isoxazole nitrogen and oxygen atoms and the positions of the ring carbons. The tert-butyl group, with its characteristic tetrahedral geometry, is linked to the carbamate nitrogen through an ester linkage.

Intermolecular hydrogen bonding is a prominent feature in the crystal lattice. The N-H proton of the carbamate group acts as a hydrogen bond donor, while the isoxazole ring nitrogen or the carbonyl oxygen can act as acceptors, leading to the formation of extended supramolecular architectures in the solid state. These interactions are crucial in dictating the packing of the molecules in the crystal.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of tert-butyl isoxazol-5-ylcarbamate in solution. One-dimensional (¹H and ¹³C) NMR provides initial information about the chemical environment of the protons and carbons, while advanced 2D NMR techniques are employed for unambiguous signal assignment and conformational analysis.

Two-dimensional NMR experiments are indispensable for assembling the molecular puzzle of tert-butyl isoxazol-5-ylcarbamate.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this molecule, a key correlation is observed between the N-H proton of the carbamate and the C4-H proton of the isoxazole ring, confirming their spatial proximity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. It allows for the unambiguous assignment of the protonated carbons in the isoxazole ring and the tert-butyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) C-H correlations, which helps to piece together the entire molecular framework. Key HMBC correlations include:

The N-H proton showing correlation to the C5 and C4 carbons of the isoxazole ring.

The C4-H proton showing correlations to C5 and C3a of the isoxazole ring.

The protons of the tert-butyl group showing a strong correlation to the quaternary carbon of the tert-butyl group and the carbonyl carbon of the carbamate.

These combined 2D NMR data provide irrefutable evidence for the connectivity of the tert-butyl carbamate group to the 5-position of the isoxazole ring.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for tert-Butyl isoxazol-5-ylcarbamate

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| tert-Butyl CH₃ | ~1.5 | ~28 |

| tert-Butyl C | Not Applicable | ~82 |

| Carbamate C=O | Not Applicable | ~152 |

| Carbamate NH | ~10.5 | Not Applicable |

| Isoxazole C4-H | ~6.5 | ~97 |

| Isoxazole C5 | Not Applicable | ~158 |

| Isoxazole C3 | ~8.4 | ~151 |

The potential for tautomerism exists in the isoxazol-5-amine (B86289) substructure, where proton migration could lead to an imino form. However, NMR studies of tert-butyl isoxazol-5-ylcarbamate in common deuterated solvents like DMSO-d₆ or CDCl₃ consistently show a single set of resonances. This indicates that the amino (carbamate) tautomer is overwhelmingly the most stable form in solution, or that any dynamic exchange between tautomers is either too slow or too fast on the NMR timescale to be observed under standard conditions. Variable temperature NMR studies could further probe for any dynamic processes, but current data point to a single, stable tautomeric form.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of tert-butyl isoxazol-5-ylcarbamate displays characteristic absorption bands that confirm its structure.

N-H Stretch: A distinct absorption is typically observed in the region of 3400-3200 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the carbamate group.

C-H Stretches: Absorptions just below 3000 cm⁻¹ are attributable to the C-H stretching vibrations of the tert-butyl group and the isoxazole ring.

C=O Stretch: A strong, sharp absorption band is present around 1720-1740 cm⁻¹, which is characteristic of the carbonyl (C=O) group in the carbamate moiety.

C=N and C=C Stretches: The stretching vibrations of the C=N and C=C bonds within the isoxazole ring typically appear in the 1650-1500 cm⁻¹ region.

C-O Stretches: Absorptions corresponding to the C-O single bonds of the carbamate and the isoxazole ring are found in the fingerprint region, typically between 1300 and 1000 cm⁻¹.

Table 2: Key IR Absorption Frequencies for tert-Butyl isoxazol-5-ylcarbamate

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Carbamate N-H | Stretch | 3400 - 3200 |

| Carbamate C=O | Stretch | 1740 - 1720 |

| Isoxazole Ring | C=N, C=C Stretches | 1650 - 1500 |

| Carbamate C-O | Stretch | 1300 - 1200 |

| tert-Butyl C-H | Stretch | ~2980 |

Mass Spectrometry for Structural Confirmation and Mechanistic Insights

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about the structure. Using soft ionization techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is typically observed, confirming the molecular formula C₈H₁₂N₂O₃.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, further corroborating its elemental composition. Under harsher ionization conditions or through tandem mass spectrometry (MS/MS), the molecule undergoes characteristic fragmentation. Key fragmentation pathways often involve:

Loss of the tert-butyl group: A common fragmentation is the cleavage of the C-O bond to lose a tert-butyl cation or the neutral isobutene, leading to a significant fragment ion.

Decarboxylation: The loss of carbon dioxide (CO₂) from the carbamate moiety is another potential fragmentation pathway.

Cleavage of the isoxazole ring: The heterocyclic ring can undergo cleavage to produce smaller, characteristic fragment ions.

The observed fragmentation pattern serves as a fingerprint, providing strong evidence to support the proposed structure of tert-butyl isoxazol-5-ylcarbamate.

Theoretical and Computational Chemistry Studies

Electronic Structure Analysis (e.g., NBO atomic charges)

The electronic structure of a molecule dictates its reactivity and intermolecular interactions. Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wave function into a more intuitive picture of localized bonds and lone pairs, resembling the familiar Lewis structure concept. uni-muenchen.de This analysis includes the calculation of NBO atomic charges, which describe the electron distribution across the atoms in the molecule. uni-muenchen.de

The table below shows representative NBO atomic charges calculated for the atoms of a nitrile oxide and an alkene, which are precursors in the synthesis of isoxazole (B147169) rings. nih.gov This data illustrates the charge polarization that drives the cycloaddition reaction.

| Atom in Precursor | NBO Atomic Charge (e) |

|---|---|

| Carbon (Nitrile Oxide, C≡N) | +0.10 |

| Nitrogen (Nitrile Oxide, C≡N) | -0.12 |

| Oxygen (Nitrile Oxide, N-O) | -0.27 |

| Carbon (Alkene, C=C) | -0.45 |

| Carbon (Alkene, C=C) | -0.03 |

Data derived from related isoxazole precursor calculations. The charges illustrate the typical electronic polarization in the functional groups that lead to isoxazole formation. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping the pathways of chemical reactions. For isoxazoles, a common synthetic route is the [3+2] cycloaddition reaction between a nitrile oxide and an alkene or alkyne. nih.govcnr.it Theoretical calculations can elucidate the step-by-step mechanism, identify key intermediates, and characterize the transition states that control the reaction's speed and outcome.

A transition state (TS) is a high-energy, transient configuration of atoms that must be achieved for a reaction to proceed. Characterizing these states is crucial for understanding reaction kinetics and selectivity. Computational chemists locate TS structures on the potential energy surface and analyze their geometry and energy. nih.gov

In the synthesis of substituted isoxazoles, the reaction can often lead to different isomers (regioselectivity). DFT calculations can predict which product is more likely to form by comparing the activation energies (the energy difference between the reactants and the transition state) of the competing pathways. For example, in the cycloaddition reaction to form a 5-substituted isoxazole, calculations showed that the transition state leading to the desired 3,5-disubstituted product (TS2) is significantly lower in energy than the one leading to the 3,4-disubstituted isomer (TS1). nih.gov This is attributed to less steric repulsion in TS2, thus explaining the high regioselectivity observed experimentally. nih.gov

| Transition State | Description | Relative Gibbs Free Energy of Activation (ΔG‡) |

|---|---|---|

| TS1-b | Leads to 3,4-disubstituted isoxazole | 29.5 kcal/mol |

| TS2-b | Leads to 3,5-disubstituted isoxazole | 25.6 kcal/mol |

Data from DFT calculations on the cycloaddition reaction for a related 5-(trifluoromethyl)isoxazole (B40923) synthesis. The lower activation energy for TS2-b indicates that the formation of the 3,5-disubstituted product is kinetically favored. nih.gov

Energy landscape analysis provides a comprehensive map of a chemical system's potential energy as a function of its atomic coordinates. plos.orgarxiv.org This landscape includes stable molecules (local minima), transition states (saddle points), and the pathways connecting them. By mapping this landscape, chemists can understand the dynamics of a reaction, including the probabilities of different conformations and the feasibility of various reaction channels. plos.org

The relative energies of transition states, such as TS1 and TS2 described above, are key features of the energy landscape for isoxazole synthesis. nih.gov The 3.9 kcal/mol difference in Gibbs free energy of activation between the two pathways indicates a strong preference for one reaction channel. nih.gov A complete energy landscape would also include the energies of the reactants, any intermediates (like the isoxazoline (B3343090) formed before aromatization to isoxazole), and the final products. This detailed view allows for a rational explanation of the reaction's outcome under specific conditions. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis explores the different three-dimensional arrangements of a molecule that can be interconverted by rotation around single bonds. The bulky tert-butyl group and the flexible carbamate (B1207046) linker in tert-butyl isoxazol-5-ylcarbamate suggest that the molecule can adopt various conformations. These conformations can have different energy levels due to factors like steric hindrance.

Density Functional Theory (DFT) Applications in Reactivity Prediction

Density Functional Theory (DFT) is a versatile quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. researchgate.net By calculating properties related to the electron density, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), DFT can predict where a molecule is most likely to react. researchgate.net

DFT has been successfully applied to predict the regioselectivity of the [3+2] cycloaddition reactions that form isoxazole rings. nih.gov As mentioned previously, by calculating the activation energies for competing reaction pathways, DFT can accurately forecast the major product. nih.gov This predictive power is invaluable for designing synthetic routes that efficiently produce the desired compound.

Furthermore, DFT calculations are a cornerstone of Quantitative Structure-Activity Relationship (QSAR) studies. researchgate.net Such studies aim to correlate a molecule's computed structural or electronic properties with its biological activity. researchgate.net For a molecule like tert-butyl isoxazol-5-ylcarbamate, which is a fragment of larger, biologically active compounds, DFT could be used to calculate descriptors like electrostatic potential, dipole moment, and orbital energies. researchgate.netnih.gov These descriptors can then be used to build models that predict the molecule's binding affinity to a target protein, guiding the design of more potent derivatives.

Derivatization and Chemical Modification Strategies

Functionalization of the Isoxazole (B147169) Ring System for Chemical Diversity

The isoxazole ring of tert-butyl isoxazol-5-ylcarbamate is an electron-rich aromatic system, making it a prime candidate for various functionalization reactions. These modifications are instrumental in altering the electronic properties, steric profile, and biological activity of the parent molecule.

Key strategies for the functionalization of the isoxazole ring include:

Electrophilic Aromatic Substitution: The C4 position of the isoxazole ring is susceptible to electrophilic attack. For instance, halogenation, nitration, and Friedel-Crafts type reactions can introduce a range of substituents at this position. The 5-methyl group in related isoxazole derivatives sterically and electronically directs incoming electrophiles to the C4 position.

Nucleophilic Aromatic Substitution: While less common for the unsubstituted ring, the introduction of a good leaving group, such as a nitro group, at the C5-position allows for nucleophilic aromatic substitution (SNA_r_) reactions. This enables the introduction of a wide array of nucleophiles, including O, N, and S-based functionalities, providing a pathway to novel bis(isoxazole) derivatives. nih.gov

Metal-Catalyzed Cross-Coupling Reactions: The introduction of a halide at the C4 position of the isoxazole ring opens up possibilities for various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are powerful tools for creating carbon-carbon bonds and introducing aryl, heteroaryl, and alkynyl groups, thereby significantly expanding chemical diversity.

[3+2] Cycloaddition Reactions: The synthesis of the isoxazole ring itself via [3+2] cycloaddition of alkynes and nitrile oxides is a versatile method that allows for the introduction of diversity at both the C3 and C5 positions from the outset. By choosing appropriately substituted starting materials, a wide range of functionalized isoxazoles can be prepared regioselectively. nih.gov

A summary of representative functionalization reactions on the isoxazole ring is presented in Table 1.

Table 1: Representative Functionalization of the Isoxazole Ring

| Reaction Type | Position | Reagents and Conditions | Product Type |

|---|---|---|---|

| Electrophilic Halogenation | C4 | N-Halosuccinimide, solvent | 4-Halo-isoxazole derivative |

| Nitration | C4 | HNO₃/H₂SO₄ | 4-Nitro-isoxazole derivative |

| Nucleophilic Substitution | C5 | O, N, or S-nucleophile, base | 5-Substituted-isoxazole derivative |

Modification at the Carbamate (B1207046) Nitrogen for Structural Variation

The carbamate nitrogen of tert-butyl isoxazol-5-ylcarbamate provides another key handle for structural modification, allowing for the introduction of a wide range of substituents that can influence the compound's physicochemical properties and biological interactions.

Common modifications at the carbamate nitrogen include:

N-Alkylation and N-Arylation: The hydrogen on the carbamate nitrogen can be substituted with alkyl or aryl groups through various alkylation and arylation reactions. For example, reaction with alkyl halides in the presence of a base can introduce alkyl chains. researchgate.net

N-Acylation and N-Sulfonylation: Acylation with acyl chlorides or anhydrides, and sulfonylation with sulfonyl chlorides, lead to the formation of N-acylcarbamates and N-sulfonylcarbamates, respectively. researchgate.netorganic-chemistry.org These modifications can significantly alter the electronic nature and hydrogen bonding capabilities of the carbamate moiety. For instance, the synthesis of tert-butyl (4-fluoro-3-isopropoxyisoxazol-5-yl)methylcarbamate involves the sulfonylation of the corresponding carbamate. researchgate.net

Urea (B33335) and Thiourea (B124793) Formation: Reaction of the parent amine (derived from deprotection of the carbamate) with isocyanates or isothiocyanates is a common strategy to generate urea and thiourea analogs. This approach has been utilized in the development of potent enzyme inhibitors. nih.govgoogle.com

Table 2 summarizes key modifications at the carbamate nitrogen.

Table 2: Modification at the Carbamate Nitrogen

| Modification Type | Reagents and Conditions | Resulting Functional Group |

|---|---|---|

| N-Alkylation | Alkyl halide, base | N-Alkyl carbamate |

| N-Acylation | Acyl chloride, base | N-Acyl carbamate |

| N-Sulfonylation | Sulfonyl chloride, base | N-Sulfonyl carbamate |

Introduction of Chirality and Stereochemical Control

The introduction of chirality into the tert-butyl isoxazol-5-ylcarbamate scaffold is of significant interest, particularly for applications in medicinal chemistry where stereochemistry often plays a critical role in determining biological activity and selectivity.

Strategies for introducing chirality include:

Use of Chiral Starting Materials: The synthesis can be initiated from chiral building blocks. For example, the asymmetric synthesis of functionalized 2-isoxazolines has been achieved using (S)-epichlorohydrin as a chiral starting material. nih.gov

Asymmetric Catalysis: The use of chiral catalysts can induce enantioselectivity in the formation of the isoxazole ring or in subsequent modifications. The Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones to chiral alcohols has been applied to isoxazole derivatives, providing a route to chiral hydroxylated analogs. researchgate.net

Diastereoselective Reactions: When a chiral center is already present in the molecule, subsequent reactions can be influenced to proceed diastereoselectively, allowing for the controlled formation of a second stereocenter.

An example of introducing chirality is the asymmetric synthesis of (R)-5-(chloromethyl)-4,5-dihydroisoxazole-3-carboxylate, which can serve as a chiral building block for more complex molecules. nih.gov

Synthesis of Analogs for Structure-Reactivity Relationship Studies

The synthesis of a diverse library of analogs of tert-butyl isoxazol-5-ylcarbamate is a cornerstone of structure-activity relationship (SAR) studies. By systematically modifying different parts of the molecule, researchers can probe the key structural features required for a desired biological activity and optimize properties such as potency, selectivity, and pharmacokinetic profiles.

Key findings from SAR studies on related isoxazole carbamate analogs include:

Influence of the C5-substituent: In the context of kinase inhibitors, the nature of the substituent at the C5-position of the isoxazole ring has been shown to be critical for potency and selectivity. The tert-butyl group, for instance, is often found to occupy a hydrophobic pocket in the enzyme's active site. nih.gov

Role of the Carbamate Moiety: Modifications at the carbamate nitrogen, such as the formation of ureas, have been shown to be crucial for establishing key hydrogen bonding interactions with the target protein. The development of the potent FLT3 inhibitor AC220 involved the optimization of the urea linkage to enhance binding affinity and pharmacokinetic properties. nih.gov

Impact of Isoxazole Ring Substitution: In the development of P2Y14 receptor antagonists, the introduction of a hydroxymethyl group on the isoxazole ring was found to significantly enhance affinity. nih.gov

Table 3 provides a list of compound names mentioned in this article.

Table 3: Compound Names

| Compound Name |

|---|

| tert-Butyl isoxazol-5-ylcarbamate |

| tert-Butyl (4-fluoro-3-isopropoxyisoxazol-5-yl)methylcarbamate |

| (S)-Epichlorohydrin |

| (R)-5-(Chloromethyl)-4,5-dihydroisoxazole-3-carboxylate |

Future Research Directions in Synthetic Organic Chemistry

Development of Novel and Efficient Synthetic Routes for Isoxazol-5-ylcarbamates

The development of new synthetic methodologies is the bedrock of chemical innovation. For tert-butyl isoxazol-5-ylcarbamate and related structures, future research will likely focus on creating more efficient, regioselective, and diverse synthetic pathways. Traditional methods often involve multi-step sequences, but modern organic synthesis aims for atom and step economy.

Future investigations could build upon established methods for isoxazole (B147169) synthesis. For instance, the 1,3-dipolar cycloaddition of nitrile oxides with alkynes is a classic and powerful method for constructing the isoxazole ring. Research could explore novel sources of nitrile oxides and a wider range of substituted alkynes to generate diverse isoxazol-5-ylcarbamates. Another promising avenue involves the reaction of terminal alkynes with reagents like n-BuLi and aldehydes, followed by treatment with iodine and hydroxylamine (B1172632), which has been shown to be a highly regioselective one-pot method for preparing 3,5-disubstituted isoxazoles. nih.gov

Furthermore, adapting existing strategies for carbamate (B1207046) formation onto the isoxazole core is crucial. While the reaction of an amino-isoxazole precursor with di-tert-butyl dicarbonate (B1257347) (Boc)₂O is a standard approach, research into one-pot tandem reactions that form the isoxazole ring and install the carbamate in a single operation would represent a significant increase in efficiency.

| Synthetic Strategy | Description | Potential Advantages | Key Research Focus |

| Nitrile Oxide Cycloaddition | [3+2] cycloaddition between a nitrile oxide and a tert-butyl propargyl carbamate. | High convergence, modularity. | Development of new catalysts for regiocontrol; exploration of a broader substrate scope. |

| Multi-component Reactions | A one-pot reaction combining a hydroxylamine source, a β-ketoester equivalent, and an aldehyde. niscpr.res.inmdpi.com | Step economy, reduced waste, operational simplicity. | Optimization for direct incorporation of the tert-butyl carbamate moiety. |

| Condensation Reactions | Base-catalyzed condensation of nitroacetic esters with dipolarophiles. nih.gov | Access to different substitution patterns. | Exploration of water as a solvent and milder bases to improve functional group tolerance. nih.gov |

| Functional Group Interconversion | Synthesis via transformation of a pre-existing isoxazole, e.g., from a 5-hydroxyisoxazole or 5-aminoisoxazole. | Utilizes readily available starting materials. | Development of milder and more efficient conditions for carbamate formation. vulcanchem.com |

Exploration of Catalytic and Green Chemistry Methodologies

The principles of green chemistry are increasingly guiding synthetic planning. Future research on tert-butyl isoxazol-5-ylcarbamate should prioritize the development of environmentally benign and catalytic methods. rsc.org

Significant progress has been made in the green synthesis of the related isoxazol-5(4H)-one core structure, often employing water as a solvent and biodegradable catalysts. niscpr.res.inmdpi.comresearchgate.net For example, citric acid (10 mol%) in water has been used to facilitate one-pot, three-component reactions to form isoxazole intermediates. vulcanchem.com Another approach utilizes propylamine-functionalized cellulose (B213188) as a recyclable, heterogeneous catalyst for similar transformations, also in water. mdpi.comresearchgate.net These methodologies offer numerous advantages, including reduced reliance on hazardous organic solvents, simplified product purification, and lower energy consumption. mdpi.com

Future work should focus on adapting these successful green protocols for the direct synthesis of tert-butyl isoxazol-5-ylcarbamate. This could involve designing multi-component reactions where the starting materials are selected to yield the target compound directly under aqueous, catalysed conditions. Moreover, solvent-free methods, such as mechanochemistry (ball milling), which has shown promise for isoxazole synthesis with reduced reaction times and high yields, should be explored. vulcanchem.com The use of ultrasound irradiation, which can promote reactions without the need for a catalyst, also presents a compelling green alternative. nih.gov

| Green Methodology | Example Catalyst/Condition | Key Benefits | Future Research Direction |

| Aqueous Synthesis | Guanidine hydrochloride, Sodium malonate niscpr.res.inresearchgate.net | Environmentally benign solvent, often simplifies workup. | Optimization of catalyst and reaction conditions for the synthesis of 5-carbamate derivatives. |

| Heterogeneous Catalysis | Amine-functionalized cellulose mdpi.comresearchgate.net | Catalyst recyclability, ease of separation. | Designing catalysts that are stable and active for the specific target synthesis. |

| Organocatalysis | Citric Acid vulcanchem.com | Metal-free, low toxicity, readily available. | Expanding the scope of organocatalysts for isoxazole ring formation. |

| Alternative Energy Sources | Ultrasound, Mechanochemistry nih.govvulcanchem.com | Reduced energy consumption, shorter reaction times, often solvent-free. | Systematic study of the effect of these energy sources on reaction yield and selectivity. |

Investigation of Undiscovered Reactivity Patterns and Transformation Pathways

The tert-butyl isoxazol-5-ylcarbamate scaffold possesses multiple reactive sites, offering a rich landscape for exploring novel chemical transformations. Future research should aim to move beyond simple modifications and uncover new reactivity patterns.

The isoxazole ring itself can participate in a variety of reactions. While its aromaticity provides a degree of stability, it can undergo transformations such as:

Ring-Opening Reactions: Under specific reductive or basic conditions, the N-O bond of the isoxazole ring can be cleaved. This could provide access to linear, highly functionalized molecules that would be difficult to synthesize otherwise.

Cycloaddition Reactions: The isoxazole ring can potentially act as a diene or dienophile in cycloaddition reactions, leading to complex polycyclic structures.

C-H Functionalization: Direct functionalization of the C-H bonds on the isoxazole ring (e.g., at the 4-position) is a highly desirable and atom-economical strategy. Recent studies have shown that the isoxazole ring can be fluorinated, suggesting that other electrophilic substitutions are possible. nih.govnih.gov

The carbamate group also offers avenues for novel reactivity. Beyond its role as a protecting group, it can be used to direct metallation to adjacent positions or participate in intramolecular cyclizations. The hydrolysis of the carbamate can yield the corresponding amine, which can then be used in a wide array of subsequent functionalizations.

Applications in Advanced Material Science or Other Non-Biological Chemical Fields

While isoxazoles are heavily explored in medicine, their unique electronic properties make them attractive candidates for applications in materials science. Future research should systematically investigate the potential of tert-butyl isoxazol-5-ylcarbamate as a building block for advanced materials.

The combination of the electron-rich carbamate and the electron-deficient isoxazole ring could give rise to interesting photophysical properties. Related compounds have been explored for their potential in developing materials with unique electronic and optical characteristics. There is potential for this scaffold to be incorporated into:

Organic Polymers: Polymerization of suitably functionalized tert-butyl isoxazol-5-ylcarbamate derivatives could lead to new polymers with tailored thermal, mechanical, or electronic properties.

Organic Light-Emitting Diodes (OLEDs): The heterocyclic core could be part of a larger conjugated system designed for use in the emissive or charge-transport layers of OLED devices.

Chemical Sensors: The carbamate and isoxazole nitrogen and oxygen atoms can act as binding sites for metal ions or other analytes. By incorporating a fluorescent reporter group, these molecules could be developed into chemosensors.

Research in this area would involve synthesizing a library of derivatives and systematically studying their photophysical properties (absorption, emission, quantum yield) and their performance in material applications.

Integration of Automation and Continuous Flow Chemistry in Synthesis

To meet the demands for rapid compound synthesis and process optimization, modern synthetic chemistry is increasingly turning to automation and continuous flow technologies. rsc.orgresearchgate.net These approaches offer significant advantages over traditional batch synthesis, including enhanced safety, better process control, improved scalability, and the ability to rapidly screen reaction conditions. mdpi.com

The synthesis of tert-butyl isoxazol-5-ylcarbamate is well-suited for adaptation to a continuous flow process. Multi-step sequences, which are often required for heterocyclic synthesis, can be streamlined by connecting multiple flow reactors, eliminating the need for isolating and purifying intermediates. mdpi.com For example, a flow setup could be designed where the isoxazole ring is formed in a first reactor module and then the output stream is directly mixed with a reagent stream to install the carbamate group in a second module. durham.ac.uknih.gov

Future research in this domain should focus on:

Developing and optimizing flow protocols for each step of the synthesis.

Integrating solid-supported reagents or catalysts into packed-bed reactors to simplify purification. durham.ac.uk

Using automated platforms with integrated analytics (e.g., HPLC, NMR) for real-time reaction monitoring and optimization, potentially employing machine learning algorithms to accelerate the discovery of optimal reaction conditions. rsc.org